molecular formula C15H9F13N2O3 B15019990 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]heptanehydrazide

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]heptanehydrazide

Cat. No.: B15019990
M. Wt: 512.22 g/mol
InChI Key: UQXMKKKNQDOKFD-IMUCOVGGSA-N
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Description

2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]heptanehydrazide is a fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. The compound also contains a hydrazide functional group and a methoxyphenyl moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]heptanehydrazide typically involves the following steps:

    Formation of the Fluorinated Heptane Backbone: This step involves the introduction of fluorine atoms onto a heptane backbone. Common methods include the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions.

    Condensation Reaction: The fluorinated heptane is then reacted with hydrazine to form the hydrazide intermediate.

    Schiff Base Formation: The final step involves the condensation of the hydrazide intermediate with 4-hydroxy-3-methoxybenzaldehyde under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the hydrazide functional group, converting it to the corresponding amine.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced hydrazides.

    Substitution: Various substituted fluorinated compounds.

Scientific Research Applications

2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]heptanehydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug delivery systems due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials, including coatings and polymers, due to its high thermal and chemical stability.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]heptanehydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The fluorine atoms enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyloxirane
  • 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
  • 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate

Uniqueness

Compared to similar compounds, 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]heptanehydrazide stands out due to its hydrazide functional group and methoxyphenyl moiety. These features confer unique reactivity and potential bioactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H9F13N2O3

Molecular Weight

512.22 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]heptanamide

InChI

InChI=1S/C15H9F13N2O3/c1-33-8-4-6(2-3-7(8)31)5-29-30-9(32)10(16,17)11(18,19)12(20,21)13(22,23)14(24,25)15(26,27)28/h2-5,31H,1H3,(H,30,32)/b29-5+

InChI Key

UQXMKKKNQDOKFD-IMUCOVGGSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Origin of Product

United States

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